molecular formula C12H13ClN2O3 B14905524 3-((3-Chloro-4-methoxyphenyl)amino)-1-methylpyrrolidine-2,5-dione

3-((3-Chloro-4-methoxyphenyl)amino)-1-methylpyrrolidine-2,5-dione

Cat. No.: B14905524
M. Wt: 268.69 g/mol
InChI Key: PHSQQZCTFCDPJB-UHFFFAOYSA-N
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Description

3-((3-Chloro-4-methoxyphenyl)amino)-1-methylpyrrolidine-2,5-dione is an organic compound that features a pyrrolidine ring substituted with a chloro-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Chloro-4-methoxyphenyl)amino)-1-methylpyrrolidine-2,5-dione typically involves the reaction of 3-chloro-4-methoxyaniline with maleic anhydride under controlled conditions. The reaction is carried out in a suitable solvent, such as dichloromethane, at a temperature range of 0-5°C. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-((3-Chloro-4-methoxyphenyl)amino)-1-methylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((3-Chloro-4-methoxyphenyl)amino)-1-methylpyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((3-Chloro-4-methoxyphenyl)amino)-1-methylpyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-Chloro-4-methoxyphenyl)propionic acid
  • 3-Chloro-4-methylphenyl isocyanate
  • N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide

Uniqueness

3-((3-Chloro-4-methoxyphenyl)amino)-1-methylpyrrolidine-2,5-dione is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H13ClN2O3

Molecular Weight

268.69 g/mol

IUPAC Name

3-(3-chloro-4-methoxyanilino)-1-methylpyrrolidine-2,5-dione

InChI

InChI=1S/C12H13ClN2O3/c1-15-11(16)6-9(12(15)17)14-7-3-4-10(18-2)8(13)5-7/h3-5,9,14H,6H2,1-2H3

InChI Key

PHSQQZCTFCDPJB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(C1=O)NC2=CC(=C(C=C2)OC)Cl

Origin of Product

United States

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